molecular formula C4H4LiNS B14375228 lithium;4-methyl-2H-1,3-thiazol-2-ide CAS No. 89602-38-0

lithium;4-methyl-2H-1,3-thiazol-2-ide

Cat. No.: B14375228
CAS No.: 89602-38-0
M. Wt: 105.1 g/mol
InChI Key: HCCKBAKVIADAIZ-UHFFFAOYSA-N
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Description

Lithium;4-methyl-2H-1,3-thiazol-2-ide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their aromatic properties and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-methyl-2H-1,3-thiazol-2-ide typically involves the reaction of 4-methyl-2H-1,3-thiazole with a lithium reagent. One common method is the reaction of 4-methyl-2H-1,3-thiazole with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Lithium;4-methyl-2H-1,3-thiazol-2-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium;4-methyl-2H-1,3-thiazol-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Lithium;4-methyl-2H-1,3-thiazol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This distinguishes it from other thiazole derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

89602-38-0

Molecular Formula

C4H4LiNS

Molecular Weight

105.1 g/mol

IUPAC Name

lithium;4-methyl-2H-1,3-thiazol-2-ide

InChI

InChI=1S/C4H4NS.Li/c1-4-2-6-3-5-4;/h2H,1H3;/q-1;+1

InChI Key

HCCKBAKVIADAIZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[C-]=N1

Origin of Product

United States

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